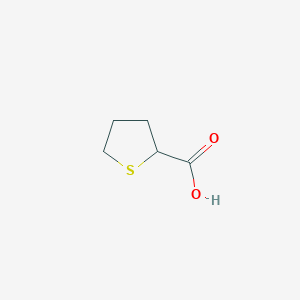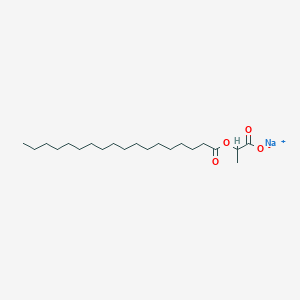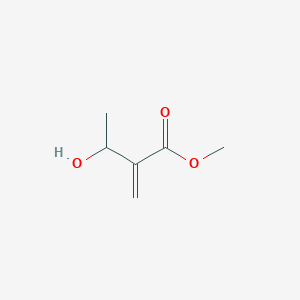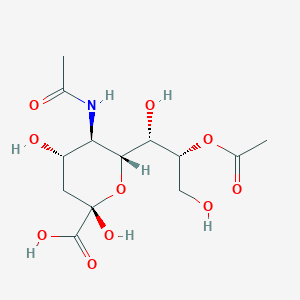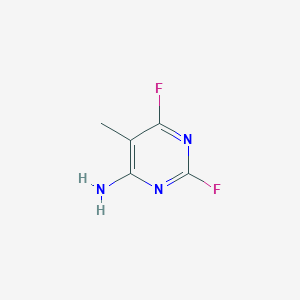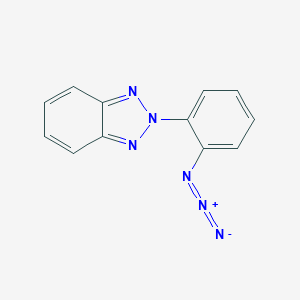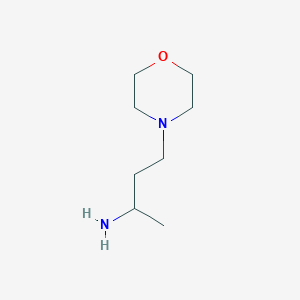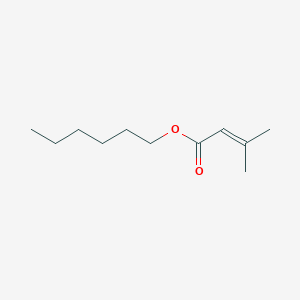
2-Butenoic acid, 3-methyl-, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-, hexyl ester, also known as hexyl 2-methylacrylate, is a chemical compound that belongs to the family of esters. It is commonly used as a flavoring agent, and it is also used in the production of perfumes and other fragrances.
Mechanism Of Action
The mechanism of action of 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate is not fully understood. However, it is believed to act as a flavoring agent by binding to specific receptors in the olfactory system. It is also thought to have a role in the regulation of gene expression, although the exact mechanism is not yet known.
Biochemical And Physiological Effects
Hexyl 2-methylacrylate has been shown to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate in lab experiments is its low toxicity. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of using this compound is its strong odor, which can be unpleasant and may interfere with experiments that involve odor detection.
Future Directions
There are several future directions for research on 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate. One area of interest is its potential use as a drug delivery system. It has been shown to be a good candidate for this application due to its low toxicity and ability to penetrate cell membranes. Another area of interest is its use in the development of new materials, such as polymers and resins, which could have a wide range of applications in industry and medicine. Finally, further research is needed to fully understand the mechanism of action of 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate and its potential role in the regulation of gene expression.
Synthesis Methods
Hexyl 2-methylacrylate can be synthesized through the esterification reaction between 2-butenoic acid, 3-methyl- and hexanol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by distillation.
Scientific Research Applications
Hexyl 2-methylacrylate has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a reactant in the synthesis of various compounds, including polymers, resins, and pharmaceuticals. It has also been used in the production of surfactants, which are used in the formulation of detergents, emulsifiers, and other cleaning products.
properties
CAS RN |
17627-41-7 |
|---|---|
Product Name |
2-Butenoic acid, 3-methyl-, hexyl ester |
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hexyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
OGBQOQXYUCEIHB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=C(C)C |
Canonical SMILES |
CCCCCCOC(=O)C=C(C)C |
Other CAS RN |
17627-41-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)


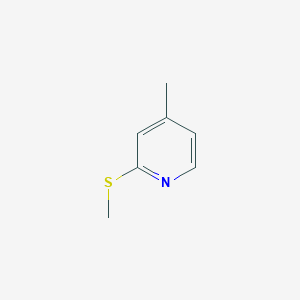
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

